Cas no 2229663-59-4 (3-(5-hydroxy-2-nitrophenyl)prop-2-enal)
3-(5-hydroxy-2-nitrophenyl)prop-2-enal Chemical and Physical Properties
Names and Identifiers
-
- 3-(5-hydroxy-2-nitrophenyl)prop-2-enal
- EN300-1800557
- 2229663-59-4
-
- Inchi: 1S/C9H7NO4/c11-5-1-2-7-6-8(12)3-4-9(7)10(13)14/h1-6,12H/b2-1+
- InChI Key: FKRWTSDQYFHSTJ-OWOJBTEDSA-N
- SMILES: OC1C=CC(=C(/C=C/C=O)C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 193.03750770g/mol
- Monoisotopic Mass: 193.03750770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 83.1Ų
3-(5-hydroxy-2-nitrophenyl)prop-2-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1800557-0.05g |
3-(5-hydroxy-2-nitrophenyl)prop-2-enal |
2229663-59-4 | 0.05g |
$683.0 | 2023-09-19 | ||
| Enamine | EN300-1800557-0.1g |
3-(5-hydroxy-2-nitrophenyl)prop-2-enal |
2229663-59-4 | 0.1g |
$715.0 | 2023-09-19 | ||
| Enamine | EN300-1800557-0.25g |
3-(5-hydroxy-2-nitrophenyl)prop-2-enal |
2229663-59-4 | 0.25g |
$748.0 | 2023-09-19 | ||
| Enamine | EN300-1800557-0.5g |
3-(5-hydroxy-2-nitrophenyl)prop-2-enal |
2229663-59-4 | 0.5g |
$781.0 | 2023-09-19 | ||
| Enamine | EN300-1800557-1.0g |
3-(5-hydroxy-2-nitrophenyl)prop-2-enal |
2229663-59-4 | 1g |
$813.0 | 2023-06-02 | ||
| Enamine | EN300-1800557-2.5g |
3-(5-hydroxy-2-nitrophenyl)prop-2-enal |
2229663-59-4 | 2.5g |
$1594.0 | 2023-09-19 | ||
| Enamine | EN300-1800557-5.0g |
3-(5-hydroxy-2-nitrophenyl)prop-2-enal |
2229663-59-4 | 5g |
$2360.0 | 2023-06-02 | ||
| Enamine | EN300-1800557-10.0g |
3-(5-hydroxy-2-nitrophenyl)prop-2-enal |
2229663-59-4 | 10g |
$3500.0 | 2023-06-02 | ||
| Enamine | EN300-1800557-1g |
3-(5-hydroxy-2-nitrophenyl)prop-2-enal |
2229663-59-4 | 1g |
$813.0 | 2023-09-19 | ||
| Enamine | EN300-1800557-5g |
3-(5-hydroxy-2-nitrophenyl)prop-2-enal |
2229663-59-4 | 5g |
$2360.0 | 2023-09-19 |
3-(5-hydroxy-2-nitrophenyl)prop-2-enal Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-(5-hydroxy-2-nitrophenyl)prop-2-enal
Comprehensive Analysis of 3-(5-hydroxy-2-nitrophenyl)prop-2-enal (CAS No. 2229663-59-4): Properties, Applications, and Research Insights
The compound 3-(5-hydroxy-2-nitrophenyl)prop-2-enal (CAS No. 2229663-59-4) is a specialized organic molecule that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This nitrophenyl derivative features a hydroxy group and an α,β-unsaturated aldehyde moiety, making it a versatile intermediate in synthetic chemistry. Researchers and industries are increasingly exploring its utility in pharmaceutical intermediates, material science, and biochemical research.
One of the key reasons for the growing interest in 3-(5-hydroxy-2-nitrophenyl)prop-2-enal is its role in the synthesis of bioactive molecules. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse reactivity, enabling chemists to design novel compounds with tailored properties. Recent studies have highlighted its potential in developing antioxidant agents and anti-inflammatory compounds, aligning with the current trend toward natural product-inspired drug discovery.
From a material science perspective, this compound has shown promise in the development of advanced polymers and functional coatings. Its conjugated system contributes to interesting optical and electronic properties, making it a candidate for organic electronics and sensor technologies. As the demand for sustainable materials grows, researchers are investigating its incorporation into green chemistry processes to minimize environmental impact.
The synthesis of 3-(5-hydroxy-2-nitrophenyl)prop-2-enal typically involves Knoevenagel condensation or cross-coupling reactions, which are well-documented in the literature. However, optimizing its yield and purity remains a topic of active research, particularly in the context of scalable production. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound and ensuring its quality for further applications.
In the realm of biochemical research, this molecule has been explored for its interactions with enzymatic systems and cellular pathways. Its nitro group and aldehyde functionality make it a potential candidate for studying redox reactions and signal transduction mechanisms. These investigations are particularly relevant given the rising focus on precision medicine and targeted therapies.
As the scientific community continues to uncover the potential of 3-(5-hydroxy-2-nitrophenyl)prop-2-enal, its commercial availability and custom synthesis services have expanded. Suppliers now offer high-purity grades tailored to research laboratories and industrial applications. For those seeking detailed technical data sheets or safety guidelines, reputable sources provide comprehensive documentation to ensure safe handling and storage.
Looking ahead, the compound's adaptability positions it as a valuable tool in addressing contemporary challenges such as drug resistance and material sustainability. Its integration into high-throughput screening platforms and combinatorial chemistry workflows further underscores its relevance in modern scientific endeavors. With ongoing advancements in computational chemistry, researchers can also leverage molecular modeling to predict its behavior and optimize its applications.
In summary, 3-(5-hydroxy-2-nitrophenyl)prop-2-enal (CAS No. 2229663-59-4) represents a fascinating intersection of chemistry, biology, and materials science. Its multifaceted properties and applications make it a subject of enduring interest, particularly in an era where interdisciplinary research and innovation-driven solutions are paramount. Whether in academia or industry, this compound continues to inspire new discoveries and technological breakthroughs.
2229663-59-4 (3-(5-hydroxy-2-nitrophenyl)prop-2-enal) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)